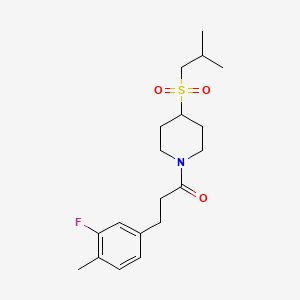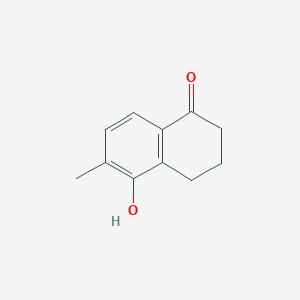
5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a hydroxy group at the 5-position, a methyl group at the 6-position, and a ketone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: A naphthalene derivative with appropriate substituents.
Hydroxylation: Introduction of the hydroxy group at the 5-position using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: Introduction of the methyl group at the 6-position using methylating agents such as methyl iodide in the presence of a base.
Ketone Formation: Introduction of the ketone group at the 1-position through oxidation reactions using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy and methyl groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) for halogenation, or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of 5-hydroxy-6-methyl-1-naphthoic acid.
Reduction: Formation of 5-hydroxy-6-methyl-1-naphthalenol.
Substitution: Various substituted naphthalenones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ketone groups could form hydrogen bonds or participate in redox reactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-naphthalenone: Lacks the methyl group at the 6-position.
6-Methyl-1-naphthalenone: Lacks the hydroxy group at the 5-position.
5,6-Dimethyl-1-naphthalenone: Has an additional methyl group at the 5-position instead of a hydroxy group.
Uniqueness
5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
5-hydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h5-6,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFNSWXWAFJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2651109.png)
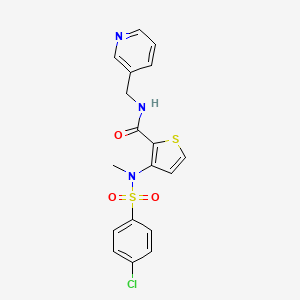
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)
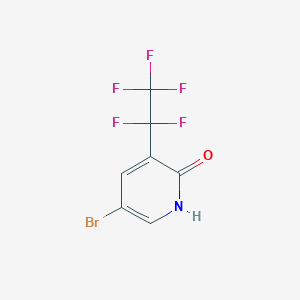
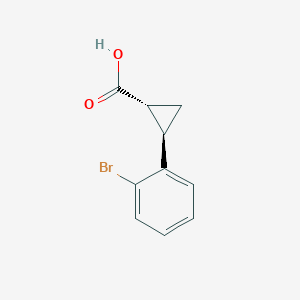
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)
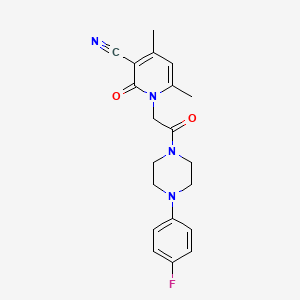
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2651121.png)
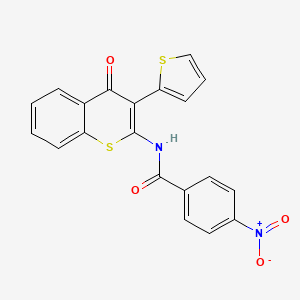
![4-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B2651125.png)
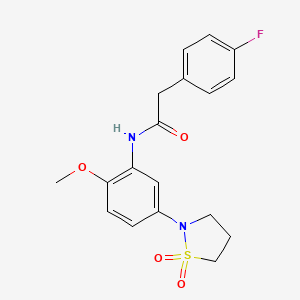

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
